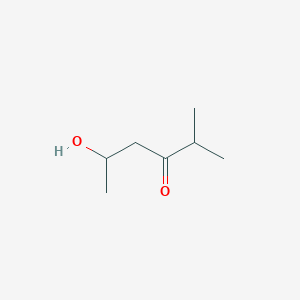
3-Hexanone, 5-hydroxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexanone, 5-hydroxy-2-methyl- is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.1849 g/mol . It is a ketone with a hydroxyl group and a methyl group attached to the hexane chain. This compound is known for its presence in various natural products and its applications in different fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hexanone, 5-hydroxy-2-methyl- can be synthesized through several methods. One common method involves the oxidation of the silyl enol ether of 5-methyl-3-hexanone. The silyl enol ether is prepared by deprotonation of 5-methyl-3-hexanone with sodium hexamethyldisilazide (NaHMDS) in n-hexane, followed by reaction with chlorotrimethylsilane. The silyl enol ether is then oxidized by meta-chloroperoxybenzoic acid (MCPBA) to yield 3-Hexanone, 5-hydroxy-2-methyl- with high selectivity .
Industrial Production Methods
Industrial production methods for 3-Hexanone, 5-hydroxy-2-methyl- are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Hexanone, 5-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include MCPBA and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Hexanone, 5-hydroxy-2-methyl- can be oxidized to form 3-hexanone, 5-oxo-2-methyl-.
Reduction: Reduction of the ketone group can yield 3-hexanol, 5-hydroxy-2-methyl-.
Substitution: Substitution of the hydroxyl group can produce various derivatives, depending on the substituent introduced.
Scientific Research Applications
3-Hexanone, 5-hydroxy-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 3-Hexanone, 5-hydroxy-2-methyl- depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Hexanone, 5-methyl-: This compound has a similar structure but lacks the hydroxyl group.
3-Hexanone, 2-methyl-: This compound has a methyl group at a different position on the hexane chain.
2-Hydroxy-5-methyl-3-hexanone: This isomer has the hydroxyl group and methyl group at different positions.
Uniqueness
3-Hexanone, 5-hydroxy-2-methyl- is unique due to the presence of both a hydroxyl group and a methyl group on the hexane chain. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
59357-07-2 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
5-hydroxy-2-methylhexan-3-one |
InChI |
InChI=1S/C7H14O2/c1-5(2)7(9)4-6(3)8/h5-6,8H,4H2,1-3H3 |
InChI Key |
SULIZEHAPZEYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


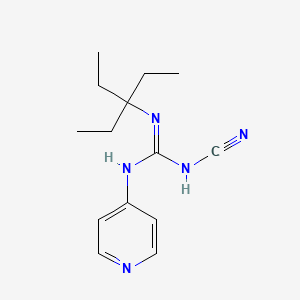
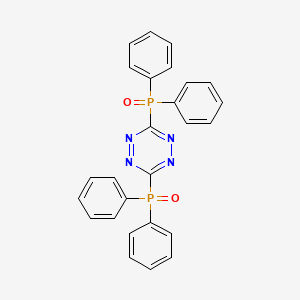
![1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14610851.png)
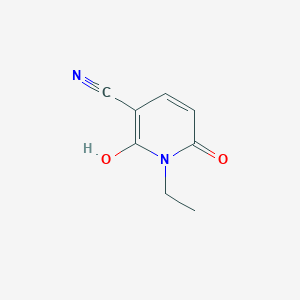
![3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14610869.png)
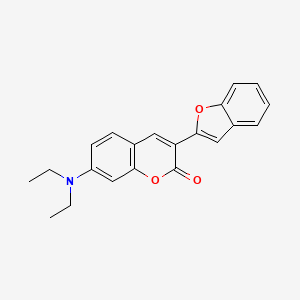
![2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14610874.png)
![3,4,5-Trimethyl-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-9-ol](/img/structure/B14610875.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)
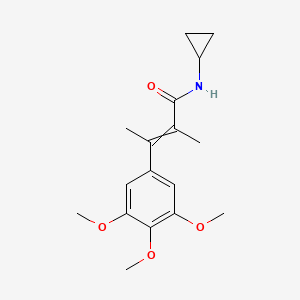

![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)
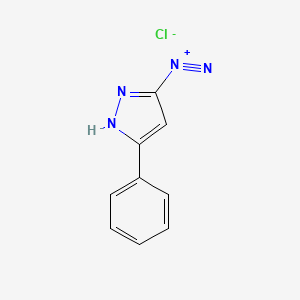
![6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14610908.png)
